molecular formula C12H12N2O2 B14850671 2-Cyano-6-cyclopropoxy-N-methylbenzamide

2-Cyano-6-cyclopropoxy-N-methylbenzamide

Cat. No.: B14850671
M. Wt: 216.24 g/mol
InChI Key: OCBLAHMECRACQM-UHFFFAOYSA-N
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Description

2-Cyano-6-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-Cyano-6-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzamide core can interact with various enzymes and receptors . These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-cyano-6-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C12H12N2O2/c1-14-12(15)11-8(7-13)3-2-4-10(11)16-9-5-6-9/h2-4,9H,5-6H2,1H3,(H,14,15)

InChI Key

OCBLAHMECRACQM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1OC2CC2)C#N

Origin of Product

United States

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